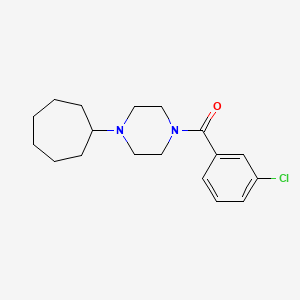
(3-Chlorophenyl)(4-cycloheptylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)(4-cycloheptylpiperazino)methanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-cycloheptylpiperazino)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-cycloheptylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of (3-Chlorophenyl)(4-cycloheptylpiperazino)methanone can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(3-Chlorophenyl)(4-cycloheptylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
科学的研究の応用
(3-Chlorophenyl)(4-cycloheptylpiperazino)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Chlorophenyl)(4-cycloheptylpiperazino)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Clocinizine: Another piperazine derivative with antihistamine properties.
Chlorcyclizine: A first-generation antihistamine used to treat allergies.
Uniqueness
(3-Chlorophenyl)(4-cycloheptylpiperazino)methanone is unique due to its specific structural features, such as the combination of a chlorophenyl group and a cycloheptylpiperazine moiety
特性
分子式 |
C18H25ClN2O |
|---|---|
分子量 |
320.9 g/mol |
IUPAC名 |
(3-chlorophenyl)-(4-cycloheptylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H25ClN2O/c19-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-1-2-4-9-17/h5-7,14,17H,1-4,8-13H2 |
InChIキー |
JDRNEJVRCPPRPZ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















